molecular formula C9H11NO B100726 5-Ethenyl-2-pyridineethanol CAS No. 16222-94-9

5-Ethenyl-2-pyridineethanol

Cat. No.: B100726
CAS No.: 16222-94-9
M. Wt: 149.19 g/mol
InChI Key: RDDTWVGYAHLVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethenyl-2-pyridineethanol is an organic compound with the molecular formula C9H11NO. It is a derivative of pyridine, featuring an ethanol group and an ethenyl group attached to the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-pyridineethanol typically involves the reaction of 2-pyridineethanol with an appropriate ethenylating agent under controlled conditions. One common method is the hydrogenation of 2-pyridineethanol in the presence of a noble metal catalyst such as ruthenium or palladium. The reaction is conducted under controlled temperature conditions to minimize the formation of byproducts .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using high levels of catalysts. The use of heterogeneous supports for the catalysts, such as activated carbon or alumina, is common to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-pyridineethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: 2-Pyridineethanol.

    Substitution: Various halogenated pyridine derivatives.

Scientific Research Applications

5-Ethenyl-2-pyridineethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-pyridineethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the rate and selectivity of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridineethanol: A closely related compound with similar chemical properties but lacking the ethenyl group.

    2-Pyridinemethanol: Another similar compound with a hydroxymethyl group instead of an ethanol group.

Uniqueness

5-Ethenyl-2-pyridineethanol is unique due to the presence of both an ethanol and an ethenyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Properties

CAS No.

16222-94-9

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(5-ethenylpyridin-2-yl)ethanol

InChI

InChI=1S/C9H11NO/c1-2-8-3-4-9(5-6-11)10-7-8/h2-4,7,11H,1,5-6H2

InChI Key

RDDTWVGYAHLVOK-UHFFFAOYSA-N

SMILES

C=CC1=CN=C(C=C1)CCO

Canonical SMILES

C=CC1=CN=C(C=C1)CCO

16222-94-9

Synonyms

2-Ethenylpyrid-2-yl)ethanol

Origin of Product

United States

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